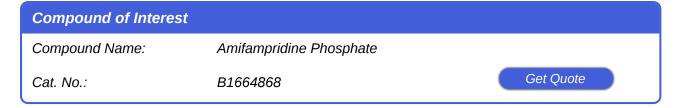


# Amifampridine Phosphate: A Comprehensive Technical Guide for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **Amifampridine Phosphate**, tailored for research and development applications. This document outlines its fundamental characteristics, detailed experimental protocols for its analysis, and a summary of its mechanism of action, presented with clarity and precision to support scientific investigation.

## **Physicochemical Properties**

**Amifampridine Phosphate** is the phosphate salt of amifampridine (3,4-diaminopyridine), a potassium channel blocker. The phosphate salt form offers enhanced stability over the free base.[1][2][3][4] It presents as a white, crystalline powder.[5][6][7]

#### Structural and Molecular Data



Property	Value	Source
Chemical Name	3,4-Diaminopyridine phosphate	[6]
IUPAC Name	pyridine-3,4- diamine;phosphoric acid	[8]
Molecular Formula	C5H10N3O4P (C5H7N3 • H3PO4)	[6][7][8][9][10]
Molar Mass	207.13 g/mol	[6][7][8][10]
CAS Number	446254-47-3	[8][9][10]
Appearance	White crystalline powder	[5][6][7]
Chirality	Non-chiral molecular structure	[7]
Polymorphism	Polymorphism has not been observed	[7]

Solubility and pH

Property	Value	Source
Water Solubility	Freely soluble in water (159.0 mg/mL)	[5][6][7][11][12]
Solubility in Organic Solvents	Slightly soluble in dimethylsulfoxide, glacial acetic acid, and methanol; very slightly soluble in ethanol.	[7]
pH of 1% Aqueous Solution	4.4 at ambient conditions	[5][6]

# **Thermal and Spectroscopic Properties**



Property	Value	Source
Melting Point	229 ± 2°C	[12][13]
pKa (Strongest Basic)	9.25	[11][12]
UV Detection Maximum (in HPLC)	290 nm	[14]

## **Crystal Structure**

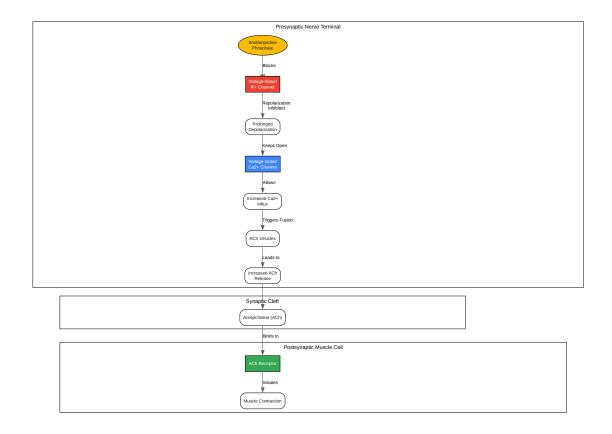
Amifampridine Phosphate forms prismatic, monoclinic crystals.[15]

Crystal System	Monoclinic	[15]
Space Group	C2/c	[15]
Cell Dimensions	a = 16.0725 Å, b = 7.7301 Å, c = 14.6189 Å, β = 96.8695°	[8]

#### **Mechanism of Action**

Amifampridine is a voltage-gated potassium channel blocker.[11][12] Its primary mechanism of action is to enhance neuromuscular transmission by increasing the release of acetylcholine (ACh) from presynaptic nerve terminals.[8][11][15] In conditions like Lambert-Eaton myasthenic syndrome (LEMS), autoantibodies target voltage-gated calcium channels, leading to reduced ACh release and subsequent muscle weakness.[11][15] Amifampridine blocks potassium channels, which prolongs the depolarization of the presynaptic membrane. This extended depolarization allows voltage-gated calcium channels to remain open for a longer duration, thereby increasing the influx of calcium ions into the nerve terminal. The elevated intracellular calcium concentration facilitates the exocytosis of ACh-containing vesicles, leading to an increased concentration of ACh in the synaptic cleft and improved muscle contraction.[11][15]





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Mechanism of Action of Amifampridine Phosphate.

# **Experimental Protocols**

The following sections provide detailed methodologies for the characterization of **Amifampridine Phosphate**.

## **Solubility Determination (Shake-Flask Method)**

This protocol determines the equilibrium solubility of **Amifampridine Phosphate** in a given solvent.

Methodology:



- Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., purified water, ethanol).
- Addition of Compound: Add an excess amount of Amifampridine Phosphate powder to each vial to ensure a saturated solution is formed.
- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to reach equilibrium.[4]
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate separation.
- Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, a filter (e.g., 0.45 μm) can be used.
- Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of Amifampridine Phosphate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

## pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant (pKa) of **Amifampridine Phosphate**.

#### Methodology:

- Sample Preparation: Accurately weigh and dissolve a known amount of Amifampridine
   Phosphate in a specified volume of purified water to create a solution of known concentration.
- Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer.
   Immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) into the solution.



- Titration: Add the titrant in small, precise increments while continuously monitoring and recording the pH of the solution.
- Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve.
- pKa Calculation: The pKa value is determined from the titration curve. For a basic substance like amifampridine, the pKa corresponds to the pH at which half of the compound is protonated. This is typically found at the midpoint of the buffer region of the titration curve.

## **Melting Point Determination (Capillary Method)**

This protocol determines the melting point range of **Amifampridine Phosphate**.

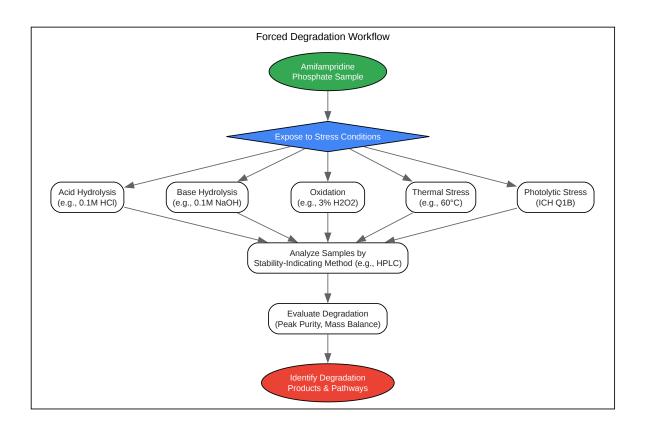
#### Methodology:

- Sample Preparation: Ensure the Amifampridine Phosphate sample is a fine, dry powder.
   [10]
- Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a compact column of 2.5-3.5 mm in height.[17]
- Measurement: Place the capillary tube into a melting point apparatus.[10][18]
- Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2 °C/min) near the expected melting point for an accurate measurement.[17][19]
- Observation: Observe the sample through the magnifying lens. Record the temperature at
  which the first signs of melting (onset) are observed and the temperature at which the entire
  sample becomes a clear liquid (completion). The melting point is reported as this range.[10]
   [19]

### Stability and Forced Degradation Studies

These protocols assess the stability of **Amifampridine Phosphate** under various stress conditions, as recommended by ICH guidelines.[13][16][20]





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Forced Degradation Experimental Workflow.

#### Methodology:

- Acid Hydrolysis: Dissolve **Amifampridine Phosphate** in a solution of 0.1 M hydrochloric acid. Store the solution at room temperature or elevated temperatures (e.g., 60°C) for a specified period. Neutralize the samples before analysis.[21]
- Base Hydrolysis: Dissolve Amifampridine Phosphate in a solution of 0.1 M sodium hydroxide. Store the solution under similar conditions as acid hydrolysis and neutralize before analysis.[21]
- Oxidative Degradation: Treat a solution of Amifampridine Phosphate with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature for a defined time.



- Thermal Degradation: Expose the solid **Amifampridine Phosphate** powder to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven for a specified duration.[7]
- Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.[13]

For all studies, samples should be withdrawn at appropriate time points and analyzed by a validated stability-indicating HPLC method to quantify the remaining **Amifampridine Phosphate** and detect any degradation products.[14]

## **Analytical Characterization**

3.5.1. High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating RP-HPLC method is crucial for assay, impurity determination, and stability studies.

Example HPLC Method Parameters:[14]

- Column: Waters C18 (250 mm x 4.6 mm, 5 μm)
- Mobile Phase: A mixture of Di-Potassium Hydrogen Orthophosphate buffer (pH 6.4) and Acetonitrile (70:30 v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV at 290 nm
- Temperature: Ambient
- Injection Volume: 20 μL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[14]



#### 3.5.2. X-Ray Powder Diffraction (XRPD)

XRPD is used to characterize the solid-state properties and confirm the crystalline form of **Amifampridine Phosphate**.[7]

#### Methodology:

- Sample Preparation: Gently grind the Amifampridine Phosphate powder to a fine, uniform particle size.
- Sample Mounting: Pack the powder into a sample holder.
- Data Acquisition: Place the sample holder in the diffractometer. Collect the diffraction pattern over a defined 2θ range (e.g., 5-40°) using Cu Kα radiation.
- Data Analysis: The resulting diffractogram, a plot of intensity versus 20, provides a unique fingerprint of the crystalline structure.

#### 3.5.3. Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of **Amifampridine Phosphate**.[7]

Differential Scanning Calorimetry (DSC):

- Sample Preparation: Accurately weigh a small amount of Amifampridine Phosphate (typically 1-5 mg) into an aluminum pan and hermetically seal it.
- Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
- Data Interpretation: The resulting thermogram shows heat flow as a function of temperature.
   Endothermic events, such as melting, and exothermic events, such as decomposition, can be identified.

Thermogravimetric Analysis (TGA):



- Sample Preparation: Place a small, accurately weighed sample of Amifampridine Phosphate into the TGA sample pan.
- Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
- Data Interpretation: The TGA curve plots the percentage of weight loss versus temperature, indicating thermal stability and decomposition patterns.

## Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **Amifampridine Phosphate** for research applications. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide a starting point for its comprehensive analysis and characterization in a laboratory setting. The visualization of its mechanism of action and experimental workflows aims to facilitate a clearer understanding of its biological activity and the processes involved in its scientific investigation. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and available instrumentation.

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